Aggreceride C
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Overview
Description
2,3-Dihydroxypropyl 15-methylhexadecanoate is a chemical compound with the molecular formula C20H40O4This compound is known for its unique structure, which includes a long hydrocarbon chain with a methyl group and two hydroxyl groups attached to a glycerol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 15-methylhexadecanoate typically involves the esterification of 15-methylhexadecanoic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydroxypropyl 15-methylhexadecanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl 15-methylhexadecanoate has various applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 15-methylhexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxypropyl palmitate: Similar structure but lacks the methyl group on the hydrocarbon chain.
Glyceryl monostearate: Contains a stearic acid moiety instead of 15-methylhexadecanoic acid.
2,3-Dihydroxypropyl oleate: Contains an unsaturated oleic acid moiety.
Uniqueness
2,3-Dihydroxypropyl 15-methylhexadecanoate is unique due to the presence of the methyl group on the hydrocarbon chain, which can influence its physical and chemical properties. This structural feature may affect its solubility, melting point, and reactivity compared to similar compounds .
Properties
CAS No. |
104700-86-9 |
---|---|
Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 15-methylhexadecanoate |
InChI |
InChI=1S/C20H40O4/c1-18(2)14-12-10-8-6-4-3-5-7-9-11-13-15-20(23)24-17-19(22)16-21/h18-19,21-22H,3-17H2,1-2H3 |
InChI Key |
NYBWZWSQGCROAE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyms |
aggreceride C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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